Methyl [2-(4-chlorophenyl)quinolin-6-yl]acetate
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Overview
Description
Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate typically involves the reaction of 4-chlorobenzaldehyde with 2-aminobenzophenone to form the intermediate 2-(4-chlorophenyl)quinoline. This intermediate is then reacted with methyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(quinolin-6-yl)acetate: Lacks the 4-chlorophenyl group, resulting in different biological activities.
2-(4-chlorophenyl)quinoline: Does not have the ester functional group, affecting its reactivity and applications.
Uniqueness
Methyl 2-(2-(4-chlorophenyl)quinolin-6-yl)acetate is unique due to the presence of both the 4-chlorophenyl group and the ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
50971-42-1 |
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Molecular Formula |
C18H14ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)quinolin-6-yl]acetate |
InChI |
InChI=1S/C18H14ClNO2/c1-22-18(21)11-12-2-8-17-14(10-12)5-9-16(20-17)13-3-6-15(19)7-4-13/h2-10H,11H2,1H3 |
InChI Key |
GHBRUANRISSYFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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